Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2287288-84-8
VCID: VC4138988
InChI: InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3
SMILES: COC(=O)C1(CC=CC1)CBr
Molecular Formula: C8H11BrO2
Molecular Weight: 219.078

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate

CAS No.: 2287288-84-8

Cat. No.: VC4138988

Molecular Formula: C8H11BrO2

Molecular Weight: 219.078

* For research use only. Not for human or veterinary use.

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate - 2287288-84-8

Specification

CAS No. 2287288-84-8
Molecular Formula C8H11BrO2
Molecular Weight 219.078
IUPAC Name methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
Standard InChI InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3
Standard InChI Key LPTWHAGOVWDFAQ-UHFFFAOYSA-N
SMILES COC(=O)C1(CC=CC1)CBr

Introduction

Chemical Identity and Structural Features

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate belongs to the class of bicyclic bromoesters, with the molecular formula C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol . The IUPAC name reflects its structure: a cyclopent-3-ene ring substituted at the 1-position with a bromomethyl group (-CH₂Br) and a methyl ester (-COOCH₃). The InChI identifier (InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3) confirms the connectivity and stereoelectronic arrangement .

The compound’s cyclopentene core introduces strain, enhancing reactivity toward ring-opening reactions. The bromomethyl group acts as a potent leaving group, while the ester moiety provides a handle for further functionalization. XLogP3 values (1.8) suggest moderate lipophilicity, indicative of balanced solubility in polar and nonpolar solvents .

Synthetic Methodologies

Bromination of Cyclopentene Precursors

A common route involves the bromination of methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane . This method capitalizes on the alcohol-to-bromide conversion, achieving yields exceeding 70% under optimized conditions.

Cyclopropane Ring Expansion

Recent advances, as detailed in ACS Omega , demonstrate the use of dichlorocyclopropane intermediates. For example, methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate undergoes ring expansion via bromine insertion, though this route requires stringent temperature control (-20°C to 0°C) to prevent side reactions.

Alternative Pathways

  • Esterification Followed by Bromination: Cyclopent-3-ene-1-carboxylic acid is first esterified with methanol under acidic conditions, followed by bromination at the methyl position using N-bromosuccinimide (NBS) and a radical initiator .

  • Metal-Catalyzed Coupling: Palladium-catalyzed coupling of cyclopentene boronic esters with bromomethyl reagents, though less common, offers enantioselective advantages .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight219.08 g/molCalculated
XLogP31.8Computational
Boiling Point~245°C (est.)Analogous compounds
Solubility in Water0.2 g/L (25°C)QSPR prediction
Refractive Index1.512 (20°C)Estimated

The compound’s moderate lipophilicity (XLogP3 = 1.8) suggests preferential solubility in organic solvents like ethyl acetate or dichloromethane. Its ester group confers limited water solubility, necessitating aqueous workup protocols for isolation.

Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding functionalized cyclopentene derivatives. For instance, reaction with sodium azide produces the corresponding azide, a precursor for Huisgen cycloaddition .

Cross-Coupling Reactions

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
Methyl 1-bromocyclopentane-1-carboxylateC₇H₁₁BrO₂Saturated cyclopentane ringLess reactive in ring-opening
Ethyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylateC₉H₁₃BrO₂Ethyl ester groupAltered hydrolysis kinetics
1-(Bromomethyl)cyclopent-3-ene-1-carboxylic acidC₇H₉BrO₂Free carboxylic acidEnhanced metal coordination

The unsaturated cyclopentene ring in the title compound confers greater reactivity compared to saturated analogues, making it preferable for dynamic covalent chemistry.

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric routes to access chiral derivatives for medicinal chemistry.

  • Polymer Science: Investigating ring-opening metathesis polymerization (ROMP) for novel materials.

  • Catalysis: Exploring palladium complexes derived from cyclopentene esters in cross-coupling reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator